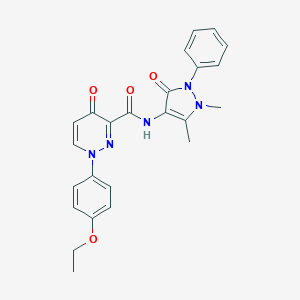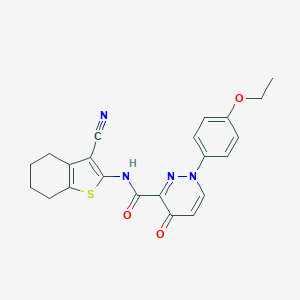![molecular formula C19H18ClN3O6S B253806 2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide](/img/structure/B253806.png)
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated phenyl group, a furoyl-substituted piperazine, and an isothiazolidinone ring with a dioxide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide typically involves multiple steps, including the formation of the isothiazolidinone ring and the introduction of the furoyl and piperazinyl groups. Common synthetic routes may involve:
Formation of the Isothiazolidinone Ring: This step often requires the use of thionyl chloride and a suitable amine to form the isothiazolidinone core.
Introduction of the Furoyl Group: The furoyl group can be introduced through acylation reactions using furoyl chloride and a base such as triethylamine.
Attachment of the Piperazinyl Group: The piperazinyl group is typically attached via nucleophilic substitution reactions, using piperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone: Lacks the dioxide moiety, which may affect its chemical reactivity and biological activity.
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-thiazolidinone: Contains a thiazolidinone ring instead of an isothiazolidinone ring, leading to different chemical properties.
2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1-oxide: Has a single oxide group, which may influence its oxidation state and reactivity.
Uniqueness
2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide is unique due to its combination of a chlorinated phenyl group, a furoyl-substituted piperazine, and an isothiazolidinone ring with a dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18ClN3O6S |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[2-chloro-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H18ClN3O6S/c20-14-4-3-13(12-15(14)23-17(24)5-11-30(23,27)28)18(25)21-6-8-22(9-7-21)19(26)16-2-1-10-29-16/h1-4,10,12H,5-9,11H2 |
InChI Key |
PDDVBBAACNAXIP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)


![6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253733.png)
![2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
![N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)
![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
![3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B253743.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
